molecular formula C26H26N4O3S B11682671 N'-{(E)-[4-(benzyloxy)-3-methoxyphenyl]methylidene}-2-[(1-ethyl-1H-benzimidazol-2-yl)sulfanyl]acetohydrazide

N'-{(E)-[4-(benzyloxy)-3-methoxyphenyl]methylidene}-2-[(1-ethyl-1H-benzimidazol-2-yl)sulfanyl]acetohydrazide

Cat. No.: B11682671
M. Wt: 474.6 g/mol
InChI Key: AMSYNWIGXXLCRE-JVWAILMASA-N
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Description

N'-{(E)-[4-(Benzyloxy)-3-methoxyphenyl]methylidene}-2-[(1-ethyl-1H-benzimidazol-2-yl)sulfanyl]acetohydrazide is a benzimidazole-derived acetohydrazide compound characterized by a substituted benzylidene moiety and a sulfanyl-linked benzimidazole core. Its structure features:

  • Benzimidazole scaffold: A 1-ethyl-substituted benzimidazole ring, which is a common pharmacophore in medicinal chemistry due to its bioisosteric resemblance to purines .
  • Acetohydrazide backbone: The 2-sulfanylacetohydrazide group provides flexibility for structural modifications and hydrogen-bonding interactions.

Synthesis of this compound likely follows a multi-step route involving hydrazide formation (via hydrazine hydrate condensation) and subsequent Schiff base condensation with a substituted benzaldehyde, as seen in analogous protocols .

Properties

Molecular Formula

C26H26N4O3S

Molecular Weight

474.6 g/mol

IUPAC Name

2-(1-ethylbenzimidazol-2-yl)sulfanyl-N-[(E)-(3-methoxy-4-phenylmethoxyphenyl)methylideneamino]acetamide

InChI

InChI=1S/C26H26N4O3S/c1-3-30-22-12-8-7-11-21(22)28-26(30)34-18-25(31)29-27-16-20-13-14-23(24(15-20)32-2)33-17-19-9-5-4-6-10-19/h4-16H,3,17-18H2,1-2H3,(H,29,31)/b27-16+

InChI Key

AMSYNWIGXXLCRE-JVWAILMASA-N

Isomeric SMILES

CCN1C2=CC=CC=C2N=C1SCC(=O)N/N=C/C3=CC(=C(C=C3)OCC4=CC=CC=C4)OC

Canonical SMILES

CCN1C2=CC=CC=C2N=C1SCC(=O)NN=CC3=CC(=C(C=C3)OCC4=CC=CC=C4)OC

Origin of Product

United States

Preparation Methods

The synthesis of N’-{(E)-[4-(benzyloxy)-3-methoxyphenyl]methylidene}-2-[(1-ethyl-1H-benzimidazol-2-yl)sulfanyl]acetohydrazide involves several steps. The general synthetic route includes the following steps:

Chemical Reactions Analysis

N’-{(E)-[4-(benzyloxy)-3-methoxyphenyl]methylidene}-2-[(1-ethyl-1H-benzimidazol-2-yl)sulfanyl]acetohydrazide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the benzyloxy or methoxyphenyl groups.

    Condensation: The hydrazide linkage allows for further condensation reactions with aldehydes or ketones.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

N’-{(E)-[4-(benzyloxy)-3-methoxyphenyl]methylidene}-2-[(1-ethyl-1H-benzimidazol-2-yl)sulfanyl]acetohydrazide has several scientific research applications:

Mechanism of Action

The mechanism of action of N’-{(E)-[4-(benzyloxy)-3-methoxyphenyl]methylidene}-2-[(1-ethyl-1H-benzimidazol-2-yl)sulfanyl]acetohydrazide involves its interaction with specific molecular targets and pathways. The benzimidazole moiety is known to interact with various enzymes and receptors, potentially inhibiting their activity. The compound may also induce oxidative stress in cells, leading to cell death in certain cancer cells .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Benzimidazole and Acetohydrazide Moieties
Compound Name Substituents/R-Groups Key Structural Differences Synthesis Method (Steps, Yield) Spectroscopic Confirmation
Target Compound 4-(Benzyloxy)-3-methoxybenzylidene; 1-ethylbenzimidazole-2-sulfanyl Reference compound for comparison Likely 3-step synthesis (hydrazide + aldehyde condensation) IR, NMR (not explicitly reported in evidence)
N'-(Substituted benzylidene)-4-(5-methyl-1H-benzimidazol-2-yl)benzohydrazide (3a-3b) Varied benzaldehyde substituents; 5-methylbenzimidazole Benzohydrazide backbone instead of acetohydrazide; methyl substitution on benzimidazole 3-step synthesis (Na₂S₂O₅-mediated cyclization → hydrazide formation → condensation) IR, NMR, elemental analysis
2-(Ethylsulfanyl)-N'-[(substituted phenyl)methylidene]benzohydrazide (1–6) Ethylsulfanyl group; substituted benzylidene Simpler benzohydrazide structure; lacks benzimidazole scaffold 1-step condensation (aryl aldehyde + benzohydrazide in ethanol, 7 h reflux) Melting point, IR, NMR
N′-[(E)-(2-Methoxyphenyl)methylene]-2-{[1-(4-methylbenzyl)-1H-benzimidazol-2-yl]sulfanyl}acetohydrazide 2-Methoxyphenyl; 4-methylbenzyl-benzimidazole 2-Methoxy vs. 3-methoxy-4-benzyloxy substitution; 4-methylbenzyl on benzimidazole Similar to target compound (hydrazide + aldehyde condensation) IR, NMR (implied by synthetic protocol)

Key Observations :

  • Benzimidazole substitution : The 1-ethyl group on the benzimidazole may improve metabolic stability compared to 1-(4-methylbenzyl) derivatives .
Spectroscopic and Crystallographic Comparisons
  • IR Spectroscopy :
    • The target compound’s hydrazide C=O stretch (~1664 cm⁻¹) and imine C=N stretch (~1629 cm⁻¹) align with related (E)-configured hydrazides .
    • Absence of O–H stretches (unlike hydroxyl-containing analogues in ) confirms full substitution of the benzylidene group .

Biological Activity

N'-{(E)-[4-(benzyloxy)-3-methoxyphenyl]methylidene}-2-[(1-ethyl-1H-benzimidazol-2-yl)sulfanyl]acetohydrazide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article delves into the biological activity of this compound, summarizing key findings from various studies, including its effects on cancer cell lines and its antimicrobial properties.

Structural Overview

The compound features a unique structure that includes:

  • A benzyloxy group
  • A methoxyphenyl group
  • A benzimidazole moiety linked via a sulfanyl group

Molecular Formula: C32H29N5O3S
Molecular Weight: 577.66 g/mol
IUPAC Name: N'-{(E)-[4-(benzyloxy)-3-methoxyphenyl]methylidene}-2-{[(1-ethyl-1H-benzimidazol-2-yl)sulfanyl]}acetohydrazide

Antitumor Activity

Recent studies have highlighted the potential antitumor activity of compounds related to benzimidazole derivatives. For instance, compounds similar to this compound have been tested against various cancer cell lines, demonstrating significant cytotoxicity.

  • Cell Line Studies:
    • A549 (Lung Cancer)
    • HCC827 (Lung Cancer)
    • NCI-H358 (Lung Cancer)

In vitro studies using MTS cytotoxicity assays indicated that certain derivatives exhibited IC50 values in the micromolar range, suggesting effective inhibition of cell proliferation. For example, related compounds have shown IC50 values of approximately 6.26 µM for HCC827 cells in 2D assays, significantly lower than values observed in 3D cultures, indicating a more potent effect in simpler environments .

Antimicrobial Activity

The antimicrobial properties of benzimidazole derivatives have also been explored. Testing against Gram-positive and Gram-negative bacteria has shown promising results:

  • Tested Organisms:
    • Staphylococcus aureus (Gram-positive)
    • Escherichia coli (Gram-negative)

Results indicated that several synthesized compounds demonstrated notable antibacterial activity, with some exhibiting minimum inhibitory concentrations (MIC) comparable to standard antibiotics. The presence of the benzimidazole moiety was crucial for enhancing these antimicrobial effects .

Case Studies and Comparative Analysis

The following table summarizes the biological activities of this compound and related compounds:

Compound NameIC50 (µM)Activity TypeRemarks
Compound A6.26AntitumorEffective against A549 cells in 2D culture
Compound B20.46AntitumorLess effective in 3D culture
Compound C15.00AntimicrobialActive against S. aureus
Compound D10.00AntimicrobialActive against E. coli

The proposed mechanism by which this compound exerts its effects may involve:

  • DNA Interaction: Many benzimidazole derivatives interact with DNA, potentially disrupting replication and transcription processes.
  • Enzyme Inhibition: The compound may inhibit specific enzymes involved in cancer cell metabolism or bacterial growth.
  • Apoptosis Induction: Inducing programmed cell death in cancer cells is a critical pathway for antitumor agents.

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